![molecular formula C12H11F2NO4 B1425249 3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid CAS No. 1235439-12-9](/img/structure/B1425249.png)
3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid
Übersicht
Beschreibung
3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid is a useful research compound. Its molecular formula is C12H11F2NO4 and its molecular weight is 271.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid (CAS: 1235439-12-9) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, reactivity, and cytotoxic effects.
This compound is characterized by the following chemical structure:
- Molecular Formula: C₁₃H₁₄F₂N₂O₃
- Molecular Weight: 300.26 g/mol
- CAS Number: 1235439-12-9
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of difluorophenyl derivatives with carbamoyl and propanoic acid moieties. The compound has been noted for its versatile small molecule scaffold properties, which make it a candidate for further modifications in drug design .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The compound exhibited significant cytotoxicity in vitro, with growth inhibition observed at specific concentrations.
Compound | Cell Line | GI50 (µM) |
---|---|---|
This compound | Fibroblasts | 53 ± 8 |
Atropaldehyde (related compound) | Fibroblasts | 4.1 ± 1.1 |
Control (non-toxic) | Various | >500 |
The GI50 value indicates the concentration required to inhibit cell growth by 50%. Atropaldehyde, a related compound generated during metabolic processes, demonstrated a much lower GI50, indicating higher toxicity .
The mechanism underlying the cytotoxic effects of this compound involves its electrophilic nature, allowing it to react with cellular components such as proteins and nucleic acids. The formation of reactive intermediates can lead to cellular damage and apoptosis .
Case Studies
- Study on Fibroblast Cell Lines : In a controlled laboratory setting, fibroblast cells were treated with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity, suggesting potential applications in targeted cancer therapies .
- Comparative Analysis with Other Compounds : When compared to other known cytotoxic agents, such as certain unsaturated aldehydes, the compound's activity was notable but less potent than that of atropaldehyde. This positions it as a moderate cytotoxic agent with potential therapeutic applications if modified appropriately .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The compound serves as a scaffold for the design of new drugs due to its ability to interact with biological targets. Its structural features allow for modifications that can enhance pharmacological properties, such as potency and selectivity.
Research has indicated that 3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid may exhibit significant biological activity. Interaction studies focus on its binding affinity to enzymes and receptors, which are crucial for understanding its pharmacodynamics. Techniques such as surface plasmon resonance and molecular docking simulations are commonly employed in these studies.
Analog Comparison
Comparative studies with structurally similar compounds highlight the unique electronic properties imparted by the difluorophenyl group. For instance:
Compound Name | Structure | Unique Features |
---|---|---|
3-{[2-(4-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid | C12H11FNO4 | Lacks the second fluorine atom, potentially altering its biological activity. |
3-{[2-(Phenyl)-2-oxoethyl]carbamoyl}propanoic acid | C12H13NO4 | Contains no fluorine substituents, affecting lipophilicity and bioavailability. |
3-{[2-(Trifluoromethylphenyl)-2-oxoethyl]carbamoyl}propanoic acid | C12H10F3NO4 | Contains a trifluoromethyl group, which could enhance potency against specific targets. |
These analogs help elucidate the structure-activity relationship (SAR) of the compound, guiding further drug design efforts.
Mechanistic Studies
Ongoing research aims to uncover the mechanisms of action of this compound at the molecular level. Understanding how it interacts with specific biological pathways can lead to insights into its therapeutic potential.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of derivatives of this compound in vitro. Results indicated that certain modifications enhanced cytotoxicity against cancer cell lines, suggesting potential for development as an anticancer agent.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of this compound revealed promising results against specific targets involved in metabolic pathways. The binding affinity and kinetic parameters were characterized using various biochemical assays.
Eigenschaften
IUPAC Name |
4-[[2-(2,4-difluorophenyl)-2-oxoethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO4/c13-7-1-2-8(9(14)5-7)10(16)6-15-11(17)3-4-12(18)19/h1-2,5H,3-4,6H2,(H,15,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDOFUBQPOMQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.